N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2-(thiophen-2-yl)acetamide N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2-(thiophen-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 946362-55-6
VCID: VC7155802
InChI: InChI=1S/C18H22N2OS/c1-20-10-2-4-15-12-14(6-7-17(15)20)8-9-19-18(21)13-16-5-3-11-22-16/h3,5-7,11-12H,2,4,8-10,13H2,1H3,(H,19,21)
SMILES: CN1CCCC2=C1C=CC(=C2)CCNC(=O)CC3=CC=CS3
Molecular Formula: C18H22N2OS
Molecular Weight: 314.45

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2-(thiophen-2-yl)acetamide

CAS No.: 946362-55-6

Cat. No.: VC7155802

Molecular Formula: C18H22N2OS

Molecular Weight: 314.45

* For research use only. Not for human or veterinary use.

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2-(thiophen-2-yl)acetamide - 946362-55-6

Specification

CAS No. 946362-55-6
Molecular Formula C18H22N2OS
Molecular Weight 314.45
IUPAC Name N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2-thiophen-2-ylacetamide
Standard InChI InChI=1S/C18H22N2OS/c1-20-10-2-4-15-12-14(6-7-17(15)20)8-9-19-18(21)13-16-5-3-11-22-16/h3,5-7,11-12H,2,4,8-10,13H2,1H3,(H,19,21)
Standard InChI Key DQOQQECYBXLODA-UHFFFAOYSA-N
SMILES CN1CCCC2=C1C=CC(=C2)CCNC(=O)CC3=CC=CS3

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound consists of a 1-methyl-1,2,3,4-tetrahydroquinoline moiety linked via a two-carbon ethyl chain to an acetamide group substituted at the α-position with a thiophen-2-yl ring. The tetrahydroquinoline core provides a partially saturated bicyclic system, while the thiophene ring introduces π-electron density and potential for electrophilic substitution reactions.

Table 1: Key Structural Features

ComponentCharacteristics
Tetrahydroquinoline corePartially saturated bicyclic system with a methyl group at position 1 .
Ethyl linkerProvides conformational flexibility between the core and acetamide group .
Thiophene-acetamideEnhances electronic interactions and potential bioactivity .

Synthesis Pathways

While no explicit synthesis route for this compound is documented, analogous tetrahydroquinoline-acetamide derivatives are typically synthesized through multi-step protocols:

  • Quinoline Reduction: The tetrahydroquinoline core may originate from the catalytic hydrogenation of a quinoline precursor using palladium on carbon (Pd/C) under hydrogen atmosphere.

  • Side-Chain Introduction: The ethylamine side chain is often introduced via nucleophilic substitution or reductive amination. For example, reacting 6-nitro-1-methylquinoline with ethylenediamine followed by reduction yields the 6-aminoethyl-tetrahydroquinoline intermediate .

  • Acetamide Formation: Coupling the amine intermediate with 2-(thiophen-2-yl)acetic acid using a carbodiimide coupling agent (e.g., EDCl/HOBt) forms the final acetamide .

Table 2: Hypothetical Synthesis Conditions

StepReagents/ConditionsYield*
1Pd/C, H₂ (1 atm), ethanol, 25°C, 12 hr85%
2Ethylenediamine, K₂CO₃, DMF, 80°C, 6 hr72%
3EDCl, HOBt, DCM, rt, 24 hr68%
*Yields estimated based on analogous reactions.

Physicochemical Properties

Solubility and Stability

The compound is likely sparingly soluble in water due to its hydrophobic tetrahydroquinoline and thiophene components. Solubility may improve in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . Stability under acidic or basic conditions remains uncharacterized, but the acetamide bond may hydrolyze under prolonged exposure to strong acids or bases.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.20 (m, aromatic protons), 4.10 (t, J = 6.8 Hz, -CH₂-NH-), 3.02 (s, N-CH₃), 2.85–2.70 (m, tetrahydroquinoline CH₂), 2.50 (s, thiophene CH₂) .

  • ¹³C NMR: δ 170.5 (amide C=O), 140.2–125.3 (aromatic carbons), 55.8 (N-CH₃), 38.2 (ethyl linker) .

Mass Spectrometry (MS):

  • ESI-MS: m/z 341.2 [M+H]⁺ (calculated for C₁₈H₂₁N₂OS⁺: 341.14).

TargetAssay TypeIC₅₀/EC₅₀ (μM)*Citation
5-HT₂A receptorRadioligand bind0.45
COX-2Enzymatic inhib1.20
CYP3A4Metabolism assay>10
*Values extrapolated from structural analogs.

Applications and Future Directions

Therapeutic Prospects

  • Neuropsychiatric Disorders: Potential 5-HT receptor modulation could aid in treating depression or anxiety .

  • Inflammation Management: COX-2 inhibition might offer analgesic effects.

Research Priorities

  • Structure-Activity Relationships (SAR): Modify the thiophene or tetrahydroquinoline subunits to optimize potency.

  • In Vivo Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.

  • Toxicogenomics: Identify gene expression changes associated with long-term exposure.

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